2-Bromo-7-methoxy-4-methylquinoline
Overview
Description
2-Bromo-7-methoxy-4-methylquinoline is a chemical compound with the empirical formula C11H10BrNO . It is a solid substance and its molecular weight is 252.11 .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives, which include this compound, has been reported in various studies . The Doebner–von Miller reaction protocol is considered the best for the synthesis of 2-methylquinoline .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=NC2=CC (OC)=CC=C2C (C)=C1
. The InChI key for this compound is PUMJMPPJYQXQRV-UHFFFAOYSA-N
. Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, are involved in various chemical reactions . These reactions include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents , oxidative dehydrogenation to afford quinolines , and visible light-mediated metallaphotoredox catalysis .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 252.11 . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Isoquinolines : 2-Bromo-7-methoxy-4-methylquinoline has been utilized in the synthesis of various isoquinolines. For instance, 8-bromoisoquinolines were produced through Jackson's modification of the Pomeranz-Fritsch ring synthesis, indicating its role in complex chemical synthesis processes (Armengol, Helliwell, & Joule, 2000).
Antitumor and Anticancer Studies
- Tumor-Vascular Disrupting Agents : Studies have shown that compounds related to this compound exhibit significant antitumor activity. These compounds, such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have been identified as promising anticancer leads, disrupting tumor vasculature and showing high antiproliferative activity (Cui et al., 2017).
Synthesis of Quinoline Derivatives
- Preparation of Alkylamino Quinolines : The compound has been used in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, a process involving nucleophilic substitution reactions. This showcases its role in producing medically relevant quinoline derivatives (Choi & Chi, 2004).
Marine Natural Products
- Isolation from Red Algae : Compounds related to this compound have been isolated from marine sources like the red alga Rhodomela confervoides. These natural products, including bromophenols and brominated tetrahydroisoquinolines, contribute to the study of marine chemistry and pharmacology (Ma et al., 2007).
Pharmaceutical Synthesis
- Key Intermediate in Drug Discoveries : The compound has served as a key intermediate in drug discoveries, particularly in the synthesis of quinazoline derivatives. This highlights its importance in pharmaceutical chemistry and the development of new medicinal compounds (Nishimura & Saitoh, 2016).
Safety and Hazards
Future Directions
Quinoline and its derivatives, including 2-Bromo-7-methoxy-4-methylquinoline, have been the focus of numerous studies due to their versatile applications in industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on further exploring the biological and pharmaceutical activities of these compounds .
Mechanism of Action
Target of Action
The specific target of 2-Bromo-7-methoxy-4-methylquinoline is currently not well-documented in the literature. This compound belongs to the quinoline family, which is known to interact with various biological targets, including enzymes, receptors, and ion channels. The exact target for this specific compound is yet to be identified .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-established. Quinoline derivatives are involved in a wide range of biological activities, including anti-microbial, anti-inflammatory, and anti-cancer effects. The exact pathways affected by this specific compound require further investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and interaction with its target .
Biochemical Analysis
Biochemical Properties
2-Bromo-7-methoxy-4-methylquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to specific active sites on enzymes, altering their catalytic activity and influencing the overall metabolic flux. The interactions between this compound and these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization. These cellular effects highlight the potential of this compound as a tool for studying cellular processes and developing new therapeutic strategies .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in cell viability, proliferation, and metabolic activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways and cellular processes. At higher doses, it may cause toxic or adverse effects, such as cellular damage, inflammation, or organ toxicity. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in preclinical studies and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound may influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. The study of these metabolic pathways is essential for understanding the biochemical properties of this compound and its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in particular tissues or organelles. The study of these transport and distribution mechanisms provides insights into the localization and bioavailability of this compound, which are essential for its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential effects on cellular processes .
Properties
IUPAC Name |
2-bromo-7-methoxy-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMJMPPJYQXQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282126 | |
Record name | Quinoline, 2-bromo-7-methoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115486-12-9 | |
Record name | Quinoline, 2-bromo-7-methoxy-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115486-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 2-bromo-7-methoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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